molecular formula C21H25N3O2S2 B4254927 5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B4254927
M. Wt: 415.6 g/mol
InChI Key: VPIDAKSREHMNLD-UHFFFAOYSA-N
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Description

5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thieno[3,2-c]pyridine core, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the imidazole ring and the methylsulfonyl group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and imidazole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like acetonitrile and dichloromethane are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The thieno[3,2-c]pyridine core can interact with various receptors and proteins, modulating their functions and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • **5-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-6-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Uniqueness

The unique combination of functional groups in 5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine distinguishes it from similar compounds. Its specific arrangement of the imidazole ring, thieno[3,2-c]pyridine core, and methylsulfonyl group contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-28(25,26)21-22-14-19(16-23-12-9-20-18(15-23)10-13-27-20)24(21)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,10,13-14H,5,8-9,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDAKSREHMNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 2
5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 3
5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 4
5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 5
5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

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